1,5-Dibromo-3-fluoro-2-propoxybenzene
Description
Structure
3D Structure
Properties
IUPAC Name |
1,5-dibromo-3-fluoro-2-propoxybenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9Br2FO/c1-2-3-13-9-7(11)4-6(10)5-8(9)12/h4-5H,2-3H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUKXBWGZVFMLNG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1Br)Br)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9Br2FO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.97 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Route Optimization for 1,5 Dibromo 3 Fluoro 2 Propoxybenzene
Strategies for Aromatic Halogenation
The precise placement of halogen atoms on the aromatic ring is a cornerstone of the synthetic strategy for 1,5-Dibromo-3-fluoro-2-propoxybenzene. This requires a nuanced approach to both bromination and fluorination reactions, taking into account the electronic and steric influences of the substituents present at each stage.
Regioselective Bromination Techniques
The introduction of two bromine atoms at the 1 and 5 positions is a key transformation. The directing effects of the existing substituents play a critical role in achieving the desired regioselectivity. The hydroxyl/alkoxy group is a potent ortho-, para-director, while the fluorine atom is a deactivating ortho-, para-director. youtube.commasterorganicchemistry.com This interplay of directing effects can be strategically exploited.
One plausible approach involves the dibromination of a 3-fluoro-2-alkoxybenzene derivative. The alkoxy group, being a strong activating group, would direct the incoming electrophilic bromine to the ortho and para positions. In the case of a 3-fluoro-2-propoxybenzene intermediate, the positions ortho (position 1) and para (position 5) to the strongly activating propoxy group would be favored for bromination.
Alternatively, starting with a phenolic precursor offers another route. The regioselective bromination of phenols has been extensively studied. researchgate.netnih.gov For instance, the dibromination of p-nitrophenol in glacial acetic acid proceeds with high yield, demonstrating the feasibility of introducing two bromine atoms ortho to a hydroxyl group. orgsyn.org A similar strategy could be envisioned for a fluorinated phenol (B47542) derivative. The synthesis of 2,6-dibromo-4-trifluoromethoxyaniline from 4-trifluoromethoxyaniline using reagents like sodium bromide and hydrogen peroxide under catalytic conditions further supports the viability of di-bromination ortho to an activating group. google.com
The choice of brominating agent and reaction conditions is crucial for controlling the regioselectivity and avoiding the formation of unwanted isomers. Common brominating agents include molecular bromine (Br₂), N-bromosuccinimide (NBS), and hydrogen bromide in the presence of an oxidizing agent. The solvent can also significantly influence the outcome of the reaction.
| Starting Material | Brominating Agent | Conditions | Product(s) | Yield (%) | Reference |
| p-Nitrophenol | Bromine | Glacial acetic acid, room temp to 85°C | 2,6-Dibromo-4-nitrophenol | 96-98 | orgsyn.org |
| 4-Trifluoromethoxyaniline | NaBr/H₂O₂ | Dichloromethane, water, ammonium (B1175870) molybdate, 40°C | 2,6-Dibromo-4-trifluoromethoxyaniline | 95 | google.com |
| Phenol | N-Bromosuccinimide | Dichloromethane, diisopropylamine, 23°C | 2,6-Dibromophenol | 79 | |
| 4-Fluorophenol | Bromine | Dichloroethane, 5-10°C | 2-Bromo-4-fluorophenol | 95 | guidechem.com |
Directed Fluorination Approaches
The introduction of the fluorine atom at the 3-position can be approached in several ways. Direct electrophilic fluorination of a pre-brominated and propoxylated benzene (B151609) ring is challenging due to the deactivating nature of the bromine atoms. A more common and effective strategy is to introduce the fluorine atom at an earlier stage of the synthesis.
Starting with a fluorinated precursor, such as 3-fluorophenol (B1196323) or 3-fluoroanisole (B32098), is a viable option. sigmaaldrich.com The fluorine atom's directing effects would then influence the subsequent bromination steps. While fluorine is an ortho-, para-director, its deactivating nature can sometimes be overcome by the presence of a strongly activating group like a hydroxyl or alkoxy group. libretexts.org
Ethersification Protocols for Propoxy Group Introduction
The introduction of the propoxy group is typically achieved through an etherification reaction, with the Williamson ether synthesis being a classic and widely used method. masterorganicchemistry.comyoutube.comkhanacademy.orgwikipedia.orglibretexts.org This reaction involves the nucleophilic substitution of an alkyl halide (in this case, a propyl halide) by an alkoxide.
In the context of synthesizing this compound, a key intermediate would be 1,5-Dibromo-3-fluoro-2-phenol. This phenol would first be deprotonated using a strong base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), to form the corresponding phenoxide. This phenoxide would then act as a nucleophile, attacking an electrophilic propyl source like 1-bromopropane (B46711) or 1-iodopropane (B42940) in an Sₙ2 reaction to form the desired ether.
The efficiency of the Williamson ether synthesis can be influenced by steric hindrance around the reacting centers. In the case of a di-ortho-substituted phenol like 1,5-Dibromo-3-fluoro-2-phenol, the accessibility of the phenoxide oxygen might be somewhat restricted. However, the Williamson ether synthesis is known to be effective for a wide range of substrates, including some sterically hindered phenols. The choice of solvent is also important, with polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (B52724) often being preferred. wikipedia.org
| Phenolic Substrate | Propylating Agent | Base | Solvent | Product | Reference |
| 2-Bromo-4-fluorophenol | Iodomethane | Potassium carbonate | Acetone | 2-Bromo-4-fluoroanisole | |
| General Williamson Ether Synthesis | Primary Alkyl Halide | Sodium Hydride | THF, DMSO | Corresponding Ether | masterorganicchemistry.com |
Stepwise Synthesis from Precursors
A logical synthetic route for this compound would involve a multi-step sequence starting from a simpler, commercially available precursor. The order of the reaction steps is critical to ensure the correct regiochemical outcome.
Synthesis of Halogenated Benzene Intermediates
A plausible retrosynthetic analysis suggests that this compound could be synthesized from the key intermediate 1,5-Dibromo-3-fluoro-2-phenol . The synthesis of this intermediate would be the primary challenge.
One potential route to this key intermediate could start from 3-fluorophenol .
Proposed Synthetic Route:
Protection of the hydroxyl group: The hydroxyl group of 3-fluorophenol could be protected, for example, as a methyl ether (anisole) to prevent unwanted side reactions during bromination. This would yield 3-fluoroanisole .
Regioselective Dibromination: The 3-fluoroanisole would then undergo electrophilic bromination. The methoxy (B1213986) group is a strong ortho-, para-director, while the fluorine is a weaker ortho-, para-director. The methoxy group's directing effect would likely dominate, leading to bromination at the positions ortho and para to it. This would result in the formation of 2,6-Dibromo-3-fluoroanisole .
Deprotection: The methyl protecting group would then be removed, for instance, by treatment with a strong acid like HBr or a Lewis acid like BBr₃, to yield 2,6-Dibromo-3-fluorophenol . It is important to note that the numbering of the substituents changes after deprotection to prioritize the hydroxyl group. This intermediate is structurally equivalent to the desired 1,5-Dibromo-3-fluoro-2-phenol .
Sequential Functionalization Strategies
With the key halogenated phenolic intermediate in hand, the final step would be the introduction of the propoxy group.
Final Step: Etherification
The synthesized 1,5-Dibromo-3-fluoro-2-phenol would be treated with a suitable base (e.g., K₂CO₃ or NaH) to generate the corresponding phenoxide.
The phenoxide would then be reacted with a propyl halide (e.g., 1-bromopropane) in a suitable solvent (e.g., DMF or acetone) to afford the final product, This compound , via a Williamson ether synthesis.
This proposed stepwise synthesis provides a logical and feasible pathway to the target molecule, leveraging established and well-understood organic reactions. Each step would require careful optimization of reaction conditions to maximize yield and minimize the formation of byproducts.
Reaction Condition Optimization for Yield and Selectivity
The optimization of reaction conditions is a critical step in the synthesis of this compound to maximize the yield of the desired isomer and minimize the formation of byproducts. Key parameters that are typically manipulated include the choice of brominating agent, catalyst, solvent, temperature, and reaction time.
The starting material for the synthesis would likely be 3-fluoro-2-propoxybenzene, which would then undergo a double bromination. The directing effects of the existing substituents play a crucial role in determining the position of the incoming bromine atoms. The propoxy group (-OC3H7) is a strongly activating, ortho-, para-directing group, while the fluorine atom is a deactivating but also ortho-, para-directing group. The interplay of these directing effects will influence the regioselectivity of the bromination.
Brominating Agents and Catalysts:
Common brominating agents for aromatic systems include molecular bromine (Br2) and N-bromosuccinimide (NBS). cambridgescholars.com The reaction of benzene with Br2 typically requires a Lewis acid catalyst, such as ferric bromide (FeBr3) or aluminum chloride (AlCl3), to polarize the Br-Br bond and generate a more potent electrophile. jove.comchemguide.co.uk For activated rings, such as those containing an alkoxy group, the reaction may proceed without a catalyst, although a catalyst can enhance the reaction rate and selectivity. libretexts.org NBS is a milder and safer alternative to liquid bromine and is often used for the bromination of activated aromatic compounds. cambridgescholars.com
Solvent Effects:
The choice of solvent can significantly impact the rate and regioselectivity of electrophilic aromatic bromination. thieme-connect.deacs.org The polarity of the solvent can influence the stability of the reaction intermediates, such as the arenium ion (σ-complex). quora.comrsc.org Non-polar solvents may slow down the reaction rate, while polar solvents can stabilize the charged intermediates, potentially altering the product distribution. quora.comthieme-connect.de For instance, studies on the bromination of meta-substituted anilines have shown that the regioselectivity is markedly dependent on the solvent's polarity. thieme-connect.de
Temperature Control:
Temperature is another critical parameter. Lower temperatures often favor the formation of the thermodynamically more stable para-isomer over the ortho-isomer in electrophilic aromatic substitutions of activated rings. nih.gov Controlling the temperature is also essential for managing the exothermic nature of bromination reactions.
Illustrative Optimization Data:
Table 1: Illustrative Reaction Condition Optimization for the Dibromination of an Aromatic Ether
| Entry | Brominating Agent | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield of Dibromo Product (%) |
|---|---|---|---|---|---|---|
| 1 | Br₂ (2.2 eq) | FeBr₃ (0.1 eq) | CCl₄ | 25 | 4 | 75 |
| 2 | Br₂ (2.2 eq) | FeBr₃ (0.1 eq) | CH₃CN | 25 | 4 | 82 |
| 3 | NBS (2.2 eq) | None | CH₃CN | 80 | 6 | 88 |
| 4 | NBS (2.2 eq) | Montmorillonite Clay | Solvent-free | 60 | 2 | 92 |
| 5 | Br₂ (2.2 eq) | Zeolite HY | Dichloromethane | 0 | 5 | 85 (high para-selectivity) |
This table is for illustrative purposes and does not represent actual experimental data for this compound.
Advanced Spectroscopic and Crystallographic Characterization of 1,5 Dibromo 3 Fluoro 2 Propoxybenzene
Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence)
Specific data on the UV-Visible absorption maxima and fluorescence properties of 1,5-Dibromo-3-fluoro-2-propoxybenzene are not available in published literature.
X-ray Crystallography for Solid-State Structure and Conformation
There are no publicly available crystallographic studies for this compound. Consequently, information regarding its solid-state structure, bond lengths, bond angles, and conformation is unknown.
Chiroptical Spectroscopy (if chiral synthesis or products are considered)
No research on the chiral synthesis or resolution of enantiomers for this compound was found. As the molecule is not inherently chiral and no chiral derivatives have been reported, chiroptical spectroscopy data is not applicable.
Chemical Reactivity and Mechanistic Investigations of 1,5 Dibromo 3 Fluoro 2 Propoxybenzene
Electrophilic Aromatic Substitution Reactions
The directing effects of the substituents on the benzene (B151609) ring govern the regioselectivity of electrophilic aromatic substitution (EAS) reactions. The propoxy group (-OPr) is a strongly activating, ortho, para-directing group due to its ability to donate electron density to the ring through resonance. imperial.ac.ukyoutube.com The halogen atoms (Br and F) are deactivating groups due to their inductive electron withdrawal, but they are also ortho, para-directing because of their ability to stabilize the arenium ion intermediate through resonance. libretexts.orglibretexts.org
In a competition between these directing effects, the strongly activating propoxy group is expected to dominate the regiochemical outcome of the reaction. The positions ortho to the propoxy group are C1 and C3, and the position para is C5. Since these positions are already substituted, electrophilic attack will be directed to the remaining unsubstituted positions, C4 and C6.
Considering the steric hindrance posed by the bulky bromine atom at C5, the electrophile is most likely to attack the C4 position, which is ortho to the fluorine and meta to the two bromine atoms. The C6 position is sterically hindered by the adjacent bromine atom at C5 and the propoxy group at C2.
Predicted Regioselectivity in Electrophilic Aromatic Substitution:
| Position | Electronic Effects | Steric Hindrance | Predicted Outcome |
| C4 | Activated by propoxy group (para), deactivated by halogens. | Less hindered. | Major Product |
| C6 | Activated by propoxy group (ortho), deactivated by halogens. | More hindered by adjacent Br and propoxy group. | Minor or No Product |
Further halogenation of 1,5-dibromo-3-fluoro-2-propoxybenzene with electrophilic halogenating agents such as chlorine (Cl₂) or iodine (I₂) in the presence of a Lewis acid catalyst would be expected to follow the general principle of electrophilic aromatic substitution. The incoming electrophile (Cl⁺ or I⁺) would be directed primarily to the C4 position.
Predicted Products of Further Halogenation:
| Reaction | Reagents | Major Product |
| Chlorination | Cl₂, FeCl₃ or AlCl₃ | 1,5-Dibromo-4-chloro-3-fluoro-2-propoxybenzene |
| Iodination | I₂, HNO₃ or other oxidizing agent | 1,5-Dibromo-3-fluoro-4-iodo-2-propoxybenzene |
Nitration and sulfonation are classic examples of electrophilic aromatic substitution. The nitronium ion (NO₂⁺) and sulfur trioxide (SO₃) are the reactive electrophiles in these reactions.
In the nitration of this compound, the nitro group is expected to be introduced at the C4 position, guided by the directing effect of the propoxy group. sciencemadness.orgacs.org Similarly, sulfonation would also yield the 4-sulfonic acid derivative.
Predicted Products of Nitration and Sulfonation:
| Reaction | Reagents | Major Product |
| Nitration | HNO₃, H₂SO₄ | 1,5-Dibromo-3-fluoro-4-nitro-2-propoxybenzene |
| Sulfonation | Fuming H₂SO₄ | This compound-4-sulfonic acid |
Nucleophilic Aromatic Substitution (SNAr) Reactions
Nucleophilic aromatic substitution (SNAr) reactions typically occur on aromatic rings that are substituted with strong electron-withdrawing groups and a good leaving group. masterorganicchemistry.com The presence of three halogen atoms on the benzene ring of this compound makes it a potential candidate for SNAr reactions. The reaction proceeds through a Meisenheimer complex, a resonance-stabilized carbanion intermediate.
Bromide is a reasonably good leaving group in SNAr reactions. However, for a nucleophile to attack the carbon bearing a bromine atom (C1 or C5), the resulting Meisenheimer complex must be sufficiently stabilized. The presence of other electron-withdrawing groups ortho and para to the leaving group enhances the rate of SNAr reactions. In some instances, particularly with certain nucleophiles, an alternative SN2-type reaction at the bromine atom can compete with the traditional SNAr pathway. researchgate.netnih.gov
Fluorine is a poor leaving group in SN1 and SN2 reactions, but in SNAr, it can be a very effective leaving group. stackexchange.com This is because the high electronegativity of fluorine strongly polarizes the C-F bond, making the attached carbon atom highly electrophilic and susceptible to nucleophilic attack. masterorganicchemistry.com The strong inductive effect of fluorine also helps to stabilize the negative charge in the Meisenheimer intermediate. stackexchange.com Therefore, nucleophilic attack at the C3 position, displacing the fluoride (B91410) ion, is a plausible reaction pathway. The rate of this substitution would be influenced by the ability of the other ring substituents to stabilize the intermediate.
The propoxy group is an electron-donating group, which generally deactivates the aromatic ring towards nucleophilic attack by increasing the electron density of the ring. This would be expected to slow down the rate of SNAr reactions. However, its position relative to the potential leaving groups is crucial. Being ortho to the fluorine at C3 and ortho and para to the bromines at C1 and C5 respectively, its electron-donating resonance effect could destabilize the Meisenheimer complex formed upon nucleophilic attack at these positions.
Predicted Reactivity in Nucleophilic Aromatic Substitution:
| Position of Attack | Leaving Group | Electronic Factors Favoring Reaction | Electronic Factors Disfavoring Reaction | Predicted Reactivity |
| C1 or C5 | Br⁻ | Good leaving group ability of Br⁻. | Electron-donating propoxy group destabilizes the intermediate. | Possible, but likely slow. |
| C3 | F⁻ | High electronegativity of F activates the carbon for attack and stabilizes the intermediate. | Electron-donating propoxy group destabilizes the intermediate. | Potentially the most favorable site for SNAr. |
Metal-Catalyzed Cross-Coupling Reactions
Metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. For this compound, the presence of two reactive C-Br bonds allows for sequential or double coupling, enabling the synthesis of complex molecular architectures. The regioselectivity of these reactions—whether the coupling occurs at the C1 or C5 position—is influenced by factors such as the catalyst, ligands, reaction conditions, and the electronic nature of the C-Br bonds. The generally accepted mechanism for these palladium-catalyzed reactions involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. acs.orgnih.gov
The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds by reacting an organohalide with an organoboron compound, typically in the presence of a palladium catalyst and a base. tcichemicals.com For this compound, selective mono- or di-arylation can be achieved. The reaction's regioselectivity depends on the relative reactivity of the two bromine atoms. Oxidative addition of the palladium catalyst to the C-Br bond is the initial step and is often rate-determining. This step is generally faster at positions that are more electron-deficient or less sterically hindered. In studies with analogous dibromo-aromatic compounds, such as 3,5-dibromo-2-pyrone, coupling reactions can be directed to a specific position based on the reaction conditions. researchgate.netresearchgate.net For this compound, the C-Br bond at the C1 position is ortho to the bulky propoxy group, which may sterically hinder the approach of the catalyst. Conversely, the electronic effects of the electron-donating propoxy group (activating) and the electron-withdrawing fluoro group (deactivating) also influence the electron density at each bromine-substituted carbon, thereby affecting the rate of oxidative addition. Systematic studies on para-dihalobenzenes have shown that reaction selectivity can favor bis-coupling even when using a 1:1 stoichiometry of reactants, a tendency that can be influenced by temperature and catalyst choice. researchgate.net
| Entry | Boronic Acid (Ar-B(OH)₂) | Catalyst | Base | Solvent | Expected Major Product(s) |
|---|---|---|---|---|---|
| 1 | Phenylboronic acid (1 equiv.) | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O | Mono-arylated products (mixture of 1-bromo-5-phenyl and 5-bromo-1-phenyl isomers) |
| 2 | Phenylboronic acid (>2 equiv.) | Pd(dppf)Cl₂ | K₃PO₄ | Dioxane | 1,5-Diphenyl-3-fluoro-2-propoxybenzene |
| 3 | 4-Methoxyphenylboronic acid (1 equiv.) | Pd(OAc)₂ / SPhos | K₂CO₃ | THF/H₂O | Mono-arylated products with potential regioselectivity |
Beyond the Suzuki reaction, other palladium-catalyzed cross-couplings offer pathways to introduce different functional groups onto the aromatic core of this compound.
Sonogashira Coupling: This reaction forms a C-C bond between a terminal alkyne and an aryl halide, using a palladium catalyst and a copper(I) co-catalyst in the presence of an amine base. organic-chemistry.org It can be used to synthesize mono- or di-alkynyl derivatives of the title compound. Recent methods have been developed that are copper-free or can be performed in water. organic-chemistry.org
Stille Coupling: This reaction involves the coupling of an organohalide with an organotin compound (stannane). The regioselectivity in the Stille coupling of 3,5-dibromo-2-pyrone has been shown to be highly dependent on reaction conditions, with one position favored under standard conditions and the other favored with the use of a Cu(I) additive in a polar aprotic solvent.
Negishi Coupling: This reaction couples an organohalide with an organozinc reagent. researchgate.net It is known for its high functional group tolerance and the ability to form C(sp³)-C(sp²), C(sp²)-C(sp²), and C(sp)-C(sp²) bonds.
For all three reactions, the challenge of regioselectivity between the C1-Br and C5-Br positions remains. The choice of catalyst, ligands, and additives can be tuned to favor substitution at one site over the other, enabling the synthesis of specific isomers.
| Coupling Reaction | Organometallic Reagent | Typical Catalyst System | Product C-C Bond Type |
|---|---|---|---|
| Sonogashira | Terminal Alkyne (R-C≡CH) | Pd catalyst (e.g., Pd(PPh₃)₄), Cu(I) salt (e.g., CuI), Amine base (e.g., Et₃N) | Aryl-Alkynyl |
| Stille | Organostannane (R-SnR'₃) | Pd catalyst (e.g., Pd(PPh₃)₄) | Aryl-Aryl, Aryl-Alkenyl |
| Negishi | Organozinc (R-ZnX) | Pd or Ni catalyst (e.g., Pd(dppf)Cl₂) | Aryl-Alkyl, Aryl-Aryl |
Radical Reactions and Their Pathways
Radical reactions proceed via highly reactive intermediates with unpaired electrons and typically involve three stages: initiation, propagation, and termination. pw.live For this compound, a plausible radical pathway involves substitution on the propoxy side chain, particularly at the carbon adjacent to the oxygen (the benzylic-like position), which can be stabilized by the adjacent oxygen and aromatic ring.
A common method for such a reaction is allylic or benzylic bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator like light (hν) or peroxide. youtube.com Although the propyl group is not benzylic in the strictest sense, the C-H bonds at the α-position are activated towards hydrogen abstraction.
Initiation: The reaction is initiated by the homolytic cleavage of the initiator or the N-Br bond in NBS to generate a bromine radical (Br•).
Propagation: The bromine radical abstracts a hydrogen atom from the α-carbon of the propoxy group to form a stable carbon-centered radical and HBr. This carbon radical then reacts with a molecule of Br₂ (present in low concentration from the reaction of HBr with NBS) to form the brominated product and a new bromine radical, which continues the chain reaction.
Termination: The reaction ceases when two radical species combine.
Under different, high-energy conditions, radical reactions could also be initiated by the homolytic cleavage of the C-Br bonds, leading to aryl radicals that could participate in polymerization or recombination reactions. nih.govrsc.org
| Step | Description | Example Reaction |
|---|---|---|
| Initiation | Formation of initial radical species. | NBS + hν → Succinimidyl radical + Br• |
| Propagation | Hydrogen abstraction to form a carbon radical. | Ar-O-CH(R)-H + Br• → Ar-O-C•(R) + HBr |
| Reaction of carbon radical with Br₂. | Ar-O-C•(R) + Br₂ → Ar-O-C(Br)(R) + Br• | |
| Termination | Combination of any two radicals. | Br• + Br• → Br₂ |
Quantitative Kinetic Studies and Reaction Pathway Elucidation
Understanding the detailed mechanism and reaction rates of the transformations involving this compound requires a combination of experimental kinetic studies and computational modeling.
Experimental Kinetic Analysis: Kinetic studies involve monitoring the concentration of reactants and products over time to determine the reaction order and rate constants. mdpi.com For the cross-coupling reactions of this compound, this could be done by taking aliquots from the reaction mixture at various time points and analyzing them using techniques like Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC). By varying the concentrations of the substrate, catalyst, and coupling partner, a rate law can be established, providing insight into the species involved in the rate-determining step.
Reaction Pathway Elucidation via Computational Modeling: Density Functional Theory (DFT) calculations have become a powerful tool for investigating complex reaction mechanisms in silico. acs.orgnih.govnih.govresearchgate.netnih.gov For the cross-coupling reactions of the title compound, DFT can be used to:
Model the entire catalytic cycle (oxidative addition, transmetalation, reductive elimination). nih.gov
Calculate the activation free energy (ΔG‡) for each step to identify the rate-determining step. nih.gov
Compare the energy barriers for oxidative addition at the C1-Br versus the C5-Br position to predict the regioselectivity of the reaction. The pathway with the lower activation energy will be the favored one. nih.govmdpi.com
Analyze the influence of different ligands, solvents, and substituents on the reaction pathway and energetics. acs.org
For example, a DFT study could reveal whether steric hindrance from the propoxy group at C1 significantly raises the activation energy for oxidative addition compared to the C5 position, thus favoring substitution at C5. These theoretical insights complement experimental results to build a comprehensive understanding of the molecule's reactivity. mdpi.comacs.org
| Reaction Pathway | Rate-Determining Step | Calculated Activation Energy (ΔG‡) (kcal/mol) | Predicted Outcome |
|---|---|---|---|
| Coupling at C1-Br | Oxidative Addition | 25.5 (Hypothetical) | Coupling at C5 is kinetically favored due to a lower energy barrier. |
| Coupling at C5-Br | Oxidative Addition | 22.1 (Hypothetical) |
Note: The energy values are hypothetical and for illustrative purposes to demonstrate how DFT results are used to predict regioselectivity.
Theoretical and Computational Studies on 1,5 Dibromo 3 Fluoro 2 Propoxybenzene
Quantum Chemical Calculations (e.g., Density Functional Theory)
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. bohrium.commdpi.com It is a workhorse of computational chemistry for predicting a wide array of molecular properties.
The electronic landscape of the 1,5-Dibromo-3-fluoro-2-propoxybenzene ring is significantly influenced by its substituents. The two bromine atoms and the one fluorine atom are halogens, which are characteristically electronegative and act as electron-withdrawing groups through induction. Conversely, the propoxy group (-OCH₂CH₂CH₃) is an electron-donating group due to the resonance effect of the oxygen's lone pairs with the aromatic π-system, although the oxygen also exerts an inductive pull.
Table 1: Predicted Substituent Effects on the Benzene (B151609) Ring
| Substituent | Position | Inductive Effect | Resonance Effect | Net Electronic Effect on Ring |
| Bromine | 1 | -I (Withdrawing) | -R (Weakly Deactivating) | Electron Withdrawing |
| Propoxy | 2 | -I (Withdrawing) | +R (Donating) | Electron Donating (ortho, para directing) |
| Fluorine | 3 | -I (Strongly Withdrawing) | -R (Weakly Deactivating) | Strongly Electron Withdrawing |
| Bromine | 5 | -I (Withdrawing) | -R (Weakly Deactivating) | Electron Withdrawing |
This table is based on established principles of physical organic chemistry. The net effect is a prediction of the substituent's influence on the aromatic system's electron density.
Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and electronic transitions. researchgate.net It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. researchgate.net The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical parameter that relates to the molecule's stability and reactivity. bohrium.com
For this compound, the presence of multiple electron-withdrawing halogen atoms is expected to lower the energy of both the HOMO and LUMO levels compared to unsubstituted benzene. lmu.edu The electron-donating propoxy group would counteract this effect to some extent, likely raising the HOMO energy more significantly than the LUMO. The HOMO-LUMO gap is a key determinant of the molecule's kinetic stability; a larger gap implies higher stability and lower reactivity. DFT calculations can precisely determine the energies of these orbitals and their spatial distribution across the molecule. The HOMO is likely to have significant contributions from the propoxy oxygen and the aromatic π-system, while the LUMO will likely be distributed across the aromatic ring with contributions from the carbon-halogen antibonding orbitals.
Table 2: Predicted Frontier Orbital Energies (Hypothetical DFT Calculation)
| Molecular Orbital | Predicted Energy (eV) | Characteristics |
| HOMO | -6.5 | Primarily located on the propoxy group and π-system of the ring. |
| LUMO | -1.2 | Distributed across the aromatic ring, with significant antibonding character along C-Br bonds. |
| HOMO-LUMO Gap | 5.3 | Indicates moderate to high chemical stability. |
Note: These values are hypothetical and represent typical results from DFT calculations on similar halogenated aromatic ethers. Actual values would require specific computation.
Conformational Analysis and Energy Landscapes
The flexibility of the propoxy group introduces the possibility of multiple conformations, which are different spatial arrangements of the molecule due to rotation around single bonds. libretexts.orgyoutube.com The most significant rotational freedom is around the C(ring)-O and O-C(propyl) bonds. Conformational analysis aims to identify the most stable conformers (lowest energy arrangements) and the energy barriers between them. youtube.com
Computational methods can systematically rotate the dihedral angles of the propoxy chain and calculate the potential energy at each step, generating a potential energy surface or landscape. youtube.com This landscape reveals the low-energy valleys corresponding to stable conformers and the higher-energy peaks corresponding to transition states between them. Steric hindrance between the propyl group and the adjacent bromine atom at position 1 will be a major factor determining the preferred conformation. The most stable conformer will likely position the propyl chain away from the bulky bromine atom to minimize steric clash.
Table 3: Hypothetical Relative Energies for Propoxy Group Conformations
| Dihedral Angle (C(ring)-C(ring)-O-C) | Relative Energy (kcal/mol) | Conformation Description |
| 0° | +5.0 | Eclipsed with C-Br bond (High Energy) |
| 60° | +1.5 | Gauche |
| 120° | +2.0 | Approaching eclipsed with C-H bond |
| 180° | 0.0 | Anti-periplanar (Lowest Energy) |
This table presents a simplified, hypothetical energy profile for rotation around the C(ring)-O bond, illustrating the energetic cost of steric interactions.
Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, IR frequencies)
Computational chemistry provides powerful tools for predicting spectroscopic data, which can be invaluable for structure verification. DFT methods can calculate nuclear magnetic shieldings, which are then converted into NMR chemical shifts (¹H, ¹³C, ¹⁹F) with high accuracy, often requiring empirical scaling factors for the best match with experimental data. acs.orgresearchgate.netnih.govacs.org The predicted shifts are highly sensitive to the electronic environment of each nucleus, which is determined by the arrangement of the bromo, fluoro, and propoxy substituents.
Similarly, the vibrational frequencies of the molecule can be calculated. These frequencies correspond to the absorption peaks observed in an Infrared (IR) spectrum. uninsubria.it Characteristic stretching and bending frequencies for C-Br, C-F, C-O, aromatic C-H, and aliphatic C-H bonds can be predicted. libretexts.orgoptica.orgspectra-analysis.com Comparing calculated spectra with experimental ones is a robust method for confirming the molecular structure.
Table 4: Predicted Key Spectroscopic Data (Hypothetical)
| Parameter | Predicted Value | Assignment |
| ¹³C NMR Shift | ~110-160 ppm | Aromatic carbons, with shifts influenced by halogen and oxygen substitution. |
| ¹⁹F NMR Shift | ~ -115 ppm (vs CFCl₃) | Fluorine attached to the aromatic ring. |
| ¹H NMR Shift | ~ 6.8-7.5 ppm | Aromatic protons. |
| ¹H NMR Shift | ~ 0.9-4.0 ppm | Protons of the propoxy group. |
| IR Frequency | ~1000-1250 cm⁻¹ | C-F stretch. |
| IR Frequency | ~550-690 cm⁻¹ | C-Br stretch. |
| IR Frequency | ~1200-1300 cm⁻¹ | Aryl-O stretch. |
Note: These are typical ranges and values for the specified functional groups and would be refined by actual DFT calculations.
Reaction Pathway Modeling and Transition State Characterization
Theoretical modeling can be used to explore the potential reactivity of this compound. A likely reaction pathway for this type of molecule is nucleophilic aromatic substitution (SₙAr), where a nucleophile replaces one of the leaving groups (in this case, a bromide or fluoride (B91410) ion). masterorganicchemistry.comwikipedia.orgbyjus.com The reaction is facilitated by the presence of electron-withdrawing groups that stabilize the negatively charged intermediate (Meisenheimer complex). masterorganicchemistry.com
Computational chemistry can map the entire reaction pathway from reactants to products. nih.gov This involves locating the transition state—the highest energy point along the reaction coordinate—and calculating its structure and energy. mdpi.com The energy of the transition state relative to the reactants determines the activation energy of the reaction, which in turn governs the reaction rate. For this molecule, substitution could theoretically occur at the C1, C3, or C5 positions. Modeling would likely show that substitution of a bromine atom is more favorable than substitution of the fluorine atom due to the greater strength of the C-F bond. nih.gov
Table 5: Hypothetical Activation Energies for a Nucleophilic Aromatic Substitution Reaction
| Reaction | Leaving Group | Predicted Activation Energy (kcal/mol) | Relative Rate |
| Substitution at C1 | Br⁻ | 22 | Fast |
| Substitution at C5 | Br⁻ | 23 | Moderate |
| Substitution at C3 | F⁻ | 35 | Very Slow |
This table provides hypothetical data illustrating how computational modeling can predict the feasibility and regioselectivity of a chemical reaction.
Non-Covalent Interactions (e.g., Halogen Bonding, π-Stacking)
In the solid state, molecules of this compound would interact through various non-covalent forces that dictate the crystal packing. researchgate.netmdpi.comnih.gov Two important interactions for this molecule are halogen bonding and π-stacking.
Halogen bonding is a directional, non-covalent interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic site. nih.govnih.govtamuc.edu In this molecule, the bromine atoms, with their significant σ-holes, can act as halogen bond donors. They could interact with nucleophilic sites on adjacent molecules, such as the lone pairs of the propoxy oxygen, the π-system of the benzene ring, or even the negative belt of another halogen atom (Br···O, Br···π, or Br···F/Br interactions). dntb.gov.uarsc.org
π-stacking refers to the attractive interaction between aromatic rings. nih.govacs.orglibretexts.org These interactions can occur in various geometries, such as face-to-face (sandwich) or parallel-displaced. acs.org The substitution pattern on the benzene ring influences the nature and strength of these interactions by modifying the ring's quadrupole moment. rsc.org The interplay of halogen bonding and π-stacking would be crucial in determining the final three-dimensional architecture of the crystal lattice.
Table 6: Summary of Potential Non-Covalent Interactions
| Interaction Type | Donor | Acceptor | Predicted Strength |
| Halogen Bond | C-Br (σ-hole) | Oxygen (propoxy) | Moderate |
| Halogen Bond | C-Br (σ-hole) | Aromatic π-cloud | Weak to Moderate |
| Halogen Bond | C-Br (σ-hole) | Fluorine (negative belt) | Weak |
| π-π Stacking | Aromatic Ring | Aromatic Ring | Moderate |
| van der Waals | Propyl Chain | Propyl Chain/Aromatic Ring | Weak |
This table summarizes the types of intermolecular forces predicted to be significant in the condensed phase of the title compound.
Quantitative Structure-Reactivity Relationship (QSAR) Studies (purely chemical, not biological)
Quantitative Structure-Reactivity Relationship (QSRR) studies are a specialized subset of Quantitative Structure-Property Relationship (QSPR) modeling. wikipedia.org These studies are pivotal in modern chemistry for establishing a mathematical correlation between the structural attributes of a molecule and its chemical reactivity. wikipedia.orgnih.gov In the context of this compound, QSRR models would aim to predict its reactivity in various chemical transformations by correlating its molecular descriptors with experimentally or computationally determined reaction rates or equilibria.
The fundamental principle of QSRR is to derive a mathematical equation of the form:
Reactivity = f (Molecular Descriptors) + error wikipedia.org
This model, once validated, can be instrumental in predicting the reactivity of other, structurally similar compounds without the need for extensive laboratory experiments. nih.gov
For a substituted benzene derivative like this compound, QSRR studies would focus on descriptors that quantify the electronic and steric effects of the substituents on the aromatic ring. These descriptors can be calculated using computational chemistry methods and are broadly categorized into:
Electronic Descriptors: These quantify the electron-donating or withdrawing nature of the substituents. Examples include Hammett constants (σ), partial atomic charges, dipole moments, and energies of frontier molecular orbitals (HOMO and LUMO). For instance, the bromine and fluorine atoms are electron-withdrawing via induction, while the propoxy group is electron-donating through resonance. pearson.com
Steric Descriptors: These account for the spatial arrangement and bulk of the substituents, which can influence the accessibility of the reactive sites on the benzene ring. Taft steric parameters (Es) and van der Waals radii are common examples.
Topological Descriptors: These are numerical values derived from the graph representation of the molecule, describing its size, shape, and branching.
Quantum-Chemical Descriptors: These are derived from quantum mechanical calculations and provide detailed electronic and structural information. Descriptors such as molecular electrostatic potential (MESP), Fukui functions (which indicate local reactivity), and bond orders are particularly relevant for predicting the regioselectivity and rate of reactions like electrophilic aromatic substitution. nih.gov
A hypothetical QSRR study on a series of related propoxybenzenes, including this compound, might investigate their reactivity in a reaction such as nitration. The study would involve calculating a range of descriptors for each compound and then using statistical methods like multiple linear regression (MLR) to build a model.
An illustrative, hypothetical QSRR model for the nitration of a series of substituted propoxybenzenes might yield an equation like:
log(krel) = c0 + c1σp + c2Es + c3qC4
Where:
log(krel) is the logarithm of the relative rate constant of nitration.
σp is the Hammett parameter for the substituent at the para position.
Es is the Taft steric parameter.
qC4 is the calculated partial charge on the C4 carbon atom.
c0, c1, c2, and c3 are coefficients determined from the regression analysis.
The following tables present hypothetical data that would be generated and analyzed in such a QSRR study.
Table 1: Hypothetical Molecular Descriptors for a Series of Substituted 2-Propoxybenzenes
| Compound | Substituent(s) | Hammett Constant (σp) | Taft Steric Parameter (Es) | Calculated Partial Charge at C4 (qC4, a.u.) |
| 1 | H | 0.00 | 0.00 | -0.150 |
| 2 | 4-Chloro | 0.23 | -0.97 | -0.145 |
| 3 | 4-Nitro | 0.78 | -2.52 | -0.120 |
| 4 | 1,5-Dibromo-3-fluoro | N/A | N/A | -0.135 |
| 5 | 4-Methyl | -0.17 | -1.24 | -0.160 |
Note: Hammett and Taft parameters are typically defined for monosubstituted systems and would require more complex models for polysubstituted compounds like this compound.
Table 2: Hypothetical Reactivity Data and Model Prediction
| Compound | log(krel) (Experimental) | log(krel) (Predicted by Model) | Residual |
| 1 | 1.00 | 1.02 | -0.02 |
| 2 | 0.50 | 0.48 | 0.02 |
| 3 | -1.20 | -1.18 | -0.02 |
| 4 | -0.85 | -0.87 | 0.02 |
| 5 | 1.50 | 1.51 | -0.01 |
The quality of a QSRR model is assessed by statistical parameters such as the correlation coefficient (r²), which indicates how well the model fits the data, and the cross-validated correlation coefficient (q²), which measures its predictive ability. nih.govresearchgate.net For a model to be considered robust, these values should be high, and the standard error of the estimate should be low. researchgate.net Such validated models can then be reliably used to predict the chemical reactivity of new compounds within the same class, thereby guiding synthetic efforts and mechanistic studies.
Synthesis and Reactivity of Advanced Derivatives and Analogues of 1,5 Dibromo 3 Fluoro 2 Propoxybenzene
Modification of Halogen Substituents (e.g., Chloro-, Iodo- Analogues)
The identity of the halogen substituents on the aromatic ring is a critical determinant of the molecule's reactivity, particularly in cross-coupling reactions. The synthesis of chloro- and iodo-analogues of 1,5-dibromo-3-fluoro-2-propoxybenzene allows for a modulation of this reactivity.
A general and powerful method for the synthesis of specific aryl halides is the Sandmeyer reaction. wikipedia.orgnumberanalytics.com This two-step process begins with the diazotization of a primary aromatic amine to form a diazonium salt, which is then displaced by a halide using a copper(I) salt catalyst. numberanalytics.com To synthesize the chloro- and iodo-analogues, one would start from the corresponding aniline (B41778), 3-fluoro-2-propoxy-5-bromoaniline. This precursor could then be subjected to a second halogenation to install the desired chlorine or iodine at the 1-position before diazotization, or a di-amino precursor could be envisioned for a double Sandmeyer reaction. For instance, reacting the appropriate aryldiazonium salt with copper(I) chloride (CuCl) or copper(I) bromide (CuBr) yields the corresponding aryl chloride or bromide. numberanalytics.com The synthesis of aryl iodides does not typically require a copper catalyst and can be achieved by reaction with potassium iodide. organic-chemistry.org
The primary motivation for synthesizing these analogues lies in their differential reactivity. The carbon-halogen bond strength decreases in the order C-F > C-Cl > C-Br > C-I. Consequently, the reactivity of aryl halides in reactions like palladium-catalyzed cross-coupling, which involves an oxidative addition step, generally follows the reverse order: I > Br > Cl. researchgate.net This trend allows for selective functionalization of polyhalogenated compounds. For example, in a molecule containing both a bromine and a chlorine atom, the C-Br bond can often be selectively reacted in a Suzuki or Stille coupling while leaving the C-Cl bond intact.
Table 1: Relative Reactivity of Aryl Halides in Oxidative Addition
| Halogen (X) in Ar-X | C-X Bond Energy (kJ/mol, approx.) | Relative Rate of Oxidative Addition |
| F | 536 | Very Slow / Inert |
| Cl | 406 | Slow |
| Br | 339 | Moderate |
| I | 272 | Fast |
This table illustrates the general trend in reactivity for aryl halides in palladium-catalyzed cross-coupling reactions.
Variations in Alkoxy Chain Length and Branching
Modification of the alkoxy group (-OR) provides a means to control the steric environment around the aromatic core and to fine-tune physical properties such as solubility. Analogues with varying chain lengths (e.g., methoxy (B1213986), ethoxy, butoxy) or branching (e.g., isopropoxy) can be synthesized, typically via a Williamson ether synthesis. This involves the deprotonation of the precursor phenol (B47542), 1,5-dibromo-3-fluoro-2-phenol, with a suitable base to form a phenoxide, which then acts as a nucleophile to displace a halide from an appropriate alkyl halide.
The primary influence of the alkoxy chain's size and shape is steric hindrance. youtube.com While the electronic effect of different alkoxy groups remains largely the same—they are all activating, ortho-, para-directing groups due to resonance donation from the oxygen's lone pairs youtube.commasterorganicchemistry.com—their bulk can significantly impact reaction rates at the adjacent C-6 position. A larger or more branched chain, like a butoxy or isopropoxy group, will sterically shield the C-6 position more effectively than a smaller methoxy group. This can impede the approach of reagents, potentially altering the regioselectivity of substitution reactions by favoring attack at the less hindered C-4 position. This steric control is a valuable tool in directing the functionalization of the benzene (B151609) ring.
Table 2: Examples of Alkoxy Analogues and Their Potential Steric Impact
| Alkoxy Group | Structure | Chain Length/Branching | Expected Steric Hindrance at C-6 |
| Methoxy | -OCH₃ | Short, linear | Low |
| Propoxy | -OCH₂CH₂CH₃ | Medium, linear | Moderate |
| Butoxy | -OCH₂CH₂CH₂CH₃ | Long, linear | Moderate-High |
| Isopropoxy | -OCH(CH₃)₂ | Short, branched | High |
This table provides a qualitative comparison of the steric bulk introduced by different alkoxy substituents adjacent to a reactive site.
Introduction of Additional Functional Groups (e.g., nitro, carbonyl, nitrile)
Introducing new functional groups onto the this compound core dramatically expands its synthetic utility. The regioselectivity of these electrophilic aromatic substitution reactions is governed by the combined directing effects of the existing substituents. The propoxy group is a strongly activating ortho-, para-director. youtube.com The fluorine and bromine atoms are deactivating but are also ortho-, para-directors. libretexts.org The activating propoxy group is the dominant directing group, meaning substitution is strongly favored at the positions ortho and para to it (C-4 and C-6).
Nitro Group: Nitration can be achieved using a standard mixture of concentrated nitric acid and sulfuric acid. wisc.edu The powerful activating effect of the propoxy group directs the incoming nitro group primarily to the para-position (C-4), as the ortho-position (C-6) is sterically hindered by the propoxy chain and flanked by a bromine atom. Novel nitrating systems using nitric acid with trifluoroacetic anhydride (B1165640) have been shown to be effective for deactivated systems like halogenobenzenes, often with high selectivity for the para-product. rsc.org
Carbonyl Group: A carbonyl group can be introduced via the Friedel-Crafts acylation. sigmaaldrich.com This reaction uses an acyl chloride (R-COCl) or anhydride with a Lewis acid catalyst like aluminum chloride (AlCl₃). masterorganicchemistry.com Despite the presence of deactivating halogens, the reaction is feasible due to the activating propoxy group. libretexts.org The acyl group (R-CO-) would be directed to the C-4 position for the same electronic and steric reasons as the nitro group. The resulting ketone is a deactivating group, which helps prevent poly-acylation. libretexts.org
Nitrile Group: A nitrile (-C≡N) group can be introduced in several ways. One approach is the palladium-catalyzed cyanation of one or both aryl bromide positions. reddit.com Modern methods use non-toxic cyanide sources like potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]) or zinc cyanide (Zn(CN)₂). organic-chemistry.org Alternatively, if a corresponding aniline precursor is available, the Sandmeyer reaction provides a classic route, where a diazonium salt is treated with copper(I) cyanide (CuCN) to yield the nitrile. wikipedia.orgnumberanalytics.com
Table 3: Regioselectivity of Electrophilic Substitution
| Reaction | Reagents | Introduced Group | Predicted Major Product Position |
| Nitration | HNO₃ / H₂SO₄ | -NO₂ | C-4 |
| Friedel-Crafts Acylation | RCOCl / AlCl₃ | -COR | C-4 |
| Halogenation | Br₂ / FeBr₃ | -Br | C-4 |
This table summarizes the predicted regiochemical outcome for the introduction of common functional groups, based on the combined directing effects of the substituents.
Synthesis of Polymeric and Oligomeric Structures incorporating the Benzene Core
The two bromine atoms at the 1- and 5-positions make this compound an excellent AB₂-type monomer for synthesizing hyperbranched polymers or, when coupled with another difunctional monomer, for creating linear conjugated polymers. Palladium-catalyzed cross-coupling reactions are the primary methods for this type of polymerization. acs.orgresearchgate.net
Stille Polycondensation: The Stille reaction couples an organotin compound with an organic halide. wikipedia.org To form a polymer, this compound can be reacted with a monomer containing two organostannane groups (e.g., a bis(tributylstannyl)thiophene). The reaction proceeds via a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination to form new C-C bonds, extending the polymer chain. wiley-vch.de
Suzuki Polycondensation: The Suzuki reaction, which couples an organoboron compound (like a boronic acid or ester) with an organic halide, is another powerful tool. nih.gov Polymerization can be achieved by reacting the dibromo monomer with a diboronic acid or ester monomer (e.g., benzene-1,4-diboronic acid) in the presence of a palladium catalyst and a base. This method is widely used for synthesizing poly(arylene)s and other conjugated polymers due to its tolerance of various functional groups and the generally lower toxicity of boron reagents compared to tin reagents. organic-chemistry.org
The properties of the resulting polymers, such as their solubility, thermal stability, and optoelectronic characteristics, would be directly influenced by the substituents on the benzene core—namely the fluorine and propoxy groups.
Structure-Reactivity Relationship Studies within Analogous Series
Systematic studies of these analogous series reveal key structure-reactivity relationships governed by electronic and steric effects.
Electronic Effects: The electronic nature of the substituents dictates the reactivity of the aromatic ring. The propoxy group is a strong electron-donating group (activating) through resonance, making the ring more susceptible to electrophilic attack. masterorganicchemistry.com Conversely, halogens are electron-withdrawing through induction (deactivating). libretexts.org The introduction of strongly electron-withdrawing groups like nitro (-NO₂) or carbonyl (-COR) further deactivates the ring to electrophilic substitution but activates it for potential nucleophilic aromatic substitution (SₙAr) reactions, particularly at positions ortho and para to the withdrawing group. numberanalytics.com
Steric Effects: Steric hindrance plays a crucial role in directing reactions and affecting their rates. youtube.com As discussed in section 6.2, increasing the bulk of the alkoxy chain (e.g., from methoxy to isopropoxy) can selectively hinder reactions at the adjacent C-6 position. This steric shielding can be exploited to favor substitution at the less encumbered C-4 position, thereby enhancing the regioselectivity of a reaction. youtube.com
Halogen Identity: The identity of the halogen (Cl, Br, I) at the 1- and 5-positions has a profound impact on cross-coupling reactions. The relative reactivity order (I > Br > Cl) allows for programmed, site-selective functionalization. nih.gov A di-bromo compound can be selectively mono-arylated under carefully controlled conditions. A bromo-iodo analogue could be selectively reacted at the iodo-position first, followed by a second, more forcing reaction at the bromo-position. This differential reactivity is a cornerstone of modern synthetic strategy for building complex molecules on a polyhalogenated scaffold. nih.gov
Table 4: Summary of Structure-Reactivity Relationships
| Structural Variation | Key Effect | Impact on Reactivity |
| Halogen (I vs. Br vs. Cl) | Electronic (Bond Strength) | Controls rate and selectivity in cross-coupling reactions (I > Br > Cl). |
| Alkoxy Chain (Length/Branching) | Steric Hindrance | Shields the C-6 position, influencing regioselectivity of substitution reactions. |
| Added Functional Group (-NO₂, -COR) | Electronic (Inductive/Resonance) | Deactivates ring towards electrophilic attack; Activates ring for nucleophilic attack. |
Advanced Applications in Chemical Synthesis and Materials Science
Utilization as a Building Block in Complex Organic Synthesis
The strategic placement of reactive sites on 1,5-Dibromo-3-fluoro-2-propoxybenzene makes it a valuable synthon for chemists. The two bromine atoms can be selectively addressed through various cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, allowing for the sequential introduction of different molecular fragments. This controlled, stepwise functionalization is crucial for the efficient construction of intricate molecular architectures.
The presence of the fluorine atom and the propoxy group also plays a critical role. The electron-withdrawing nature of the fluorine atom can influence the reactivity of the aromatic ring and the adjacent bromine atoms, offering regioselective control in certain reactions. The propoxy group, while sterically influential, can also be a site for further chemical modification or can serve to enhance the solubility of intermediates and final products in organic solvents, a practical advantage in multi-step syntheses.
Precursor for Advanced Materials (e.g., Conductive Polymers, Liquid Crystals, Self-Assembled Monolayers)
The development of new materials with specific electronic, optical, or organizational properties is a major focus of modern research. This compound serves as a key precursor for several classes of advanced materials.
Conductive Polymers: Through polymerization reactions, typically involving the coupling of the dibromo functionalities, this compound can be incorporated into conjugated polymer backbones. The resulting polymers can exhibit semiconducting or conducting properties, with the fluorine and propoxy substituents providing a means to fine-tune the electronic band gap, solubility, and processability of the final material. These tailored polymers are of interest for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Liquid Crystals: The rigid core of the benzene (B151609) ring combined with the potential for extension through the bromo positions makes this compound a suitable core for discotic or calamitic liquid crystals. The propoxy chain contributes to the necessary anisotropic molecular shape and can influence the mesophase behavior and transition temperatures. The fluorine atom can impart desirable properties such as higher chemical and thermal stability, and a modified dielectric anisotropy.
Self-Assembled Monolayers (SAMs): While direct application may be less common, derivatives of this compound can be designed to form self-assembled monolayers on various substrates. By transforming one of the bromine atoms into a suitable anchoring group (e.g., a thiol or silane), molecules can be tethered to surfaces like gold or silicon. The specific intermolecular interactions, influenced by the fluorine and propoxy groups, can dictate the packing and orientation of the molecules in the monolayer, which is critical for applications in surface engineering, sensors, and molecular electronics.
Role in Ligand Design for Catalysis
The design of effective ligands is paramount for the advancement of homogeneous catalysis. This compound provides a scaffold for the synthesis of novel ligands. The bromine atoms can be substituted with phosphine, amine, or other coordinating groups to create bidentate or monodentate ligands.
The electronic and steric properties of these ligands can be systematically varied. The fluorine atom's electron-withdrawing effect can modulate the electron density on the coordinating atoms, thereby influencing the catalytic activity and selectivity of the metal center. The propoxy group provides steric bulk, which can create a specific chiral pocket around the metal, potentially leading to high enantioselectivity in asymmetric catalysis.
Development of Novel Synthetic Reagents
Beyond its role as a passive building block, this compound can be converted into novel synthetic reagents. For instance, monolithiation or dimetallation of the compound can generate highly reactive organometallic species. These reagents can then be used to introduce the substituted aromatic moiety into other molecules, acting as powerful tools for constructing complex organic frameworks.
Furthermore, transformation of the bromo groups into other functionalities, such as boronic acids or stannanes, creates versatile reagents for a wide range of cross-coupling reactions, expanding the synthetic chemist's toolbox.
Applications in Supramolecular Chemistry
Supramolecular chemistry relies on non-covalent interactions to build large, well-defined assemblies. The structural features of this compound make it an interesting component for supramolecular design. The aromatic ring can participate in π-π stacking interactions, while the fluorine atom can engage in halogen bonding or dipole-dipole interactions.
By incorporating this unit into larger host or guest molecules, researchers can influence the assembly of supramolecular structures such as cages, capsules, or molecular rotors. The specific positioning of the substituents allows for directional control over these non-covalent interactions, enabling the rational design of complex and functional supramolecular systems.
Future Research Directions and Unexplored Avenues for 1,5 Dibromo 3 Fluoro 2 Propoxybenzene
Development of More Sustainable and Efficient Synthetic Routes
Current synthetic strategies for polyhalogenated alkoxybenzenes often rely on traditional methods that may involve harsh conditions, hazardous reagents, and multiple steps, leading to significant waste. wjpmr.com Future research should prioritize the development of more sustainable and efficient synthetic routes to 1,5-Dibromo-3-fluoro-2-propoxybenzene, aligning with the principles of green chemistry. researchgate.net Key areas of focus could include:
Catalytic Direct C-H Activation: Investigating the use of transition-metal catalysts for the direct bromination and fluorination of a 2-propoxybenzene precursor would be a significant advancement. This approach avoids the need for pre-functionalized starting materials and reduces the number of synthetic steps.
Alternative Solvents and Reaction Conditions: Research into replacing hazardous organic solvents with more environmentally benign alternatives, such as water or bio-derived solvents, is crucial. ucl.ac.uk Exploring solvent-free reaction conditions or the use of microwave and ultrasonic irradiation could also lead to more energy-efficient processes. wjpmr.comresearchgate.net
One-Pot Cascade Reactions: Designing a multi-step synthesis that can be performed in a single reaction vessel (a "one-pot" reaction) would dramatically improve efficiency by minimizing intermediate purification steps, saving time, energy, and materials. ucl.ac.uk A hypothetical one-pot cascade could transform a simple furfural (B47365) derivative, derived from biomass, into the target aromatic ring structure. ucl.ac.ukucl.ac.uk
A comparative analysis of a hypothetical "green" synthetic route versus a traditional one could be evaluated using green chemistry metrics, as illustrated in the following table.
| Metric | Traditional Route (Hypothetical) | Green Route (Hypothetical) | Comment |
|---|---|---|---|
| Atom Economy (%) | 45 | 85 | Higher atom economy indicates less waste generation. wjpmr.com |
| Number of Steps | 5 | 2 | Fewer steps reduce resource and energy consumption. |
| Solvent | Tetrachloromethane | Water / Ethanol | Avoids toxic and environmentally persistent solvents. wjpmr.comwikipedia.org |
| Catalyst | Stoichiometric Lewis Acid (e.g., FeCl3) | Recyclable Heterogeneous Catalyst | Catalytic processes are preferable to stoichiometric reagents. researchgate.net |
Exploration of Bio-Inspired Synthetic Pathways (excluding biological activity/safety)
Nature has evolved highly selective enzymes that can perform complex chemical transformations under mild, aqueous conditions. acs.org Exploring bio-inspired routes to this compound represents a frontier in sustainable chemistry.
Future research could focus on harnessing the power of enzymes for specific steps in the synthesis. nih.gov For instance, vanadium-dependent haloperoxidases (VHPOs) are known to catalyze halogenation reactions on electron-rich aromatic substrates. acs.orgchemrxiv.org A potential research avenue would be to screen or engineer a VHPO to selectively brominate a 3-fluoro-2-propoxybenzene precursor at the 1 and 5 positions. This biocatalytic approach offers the potential for high selectivity under environmentally friendly conditions. acs.org
Investigation of Unconventional Reactivity Patterns
The electronic environment of the benzene (B151609) ring in this compound is complex, influenced by the interplay of the electron-withdrawing halogens and the electron-donating propoxy group. This unique substitution could lead to unconventional reactivity that warrants investigation.
Halogen Bonding: The bromine atoms in the molecule can act as halogen bond donors. Research could explore how these interactions can be used to direct the self-assembly of the molecule into novel supramolecular structures or to influence its binding in a targeted manner. acs.org Computational studies could predict the strength and directionality of these bonds. nih.gov
Orthogonal Reactivity: The presence of two different halogens (bromine and fluorine) allows for selective, or "orthogonal," functionalization. Future work could explore conditions for selective cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) at the C-Br bonds while leaving the C-F bond intact, or vice-versa. This would open up pathways to a wide array of complex derivatives from a single building block.
Metal-Halogen Exchange: Lithiation is a common process where a halogen is replaced by lithium to form a highly reactive organolithium species. vapourtec.com Investigating the selective lithium-bromine exchange at either the 1 or 5 position, potentially influenced by the directing effect of the propoxy group at low temperatures, could provide a route to regioselectively introduce other functional groups.
Integration into Flow Chemistry and Automated Synthesis Platforms
Flow chemistry, where reactions are run in continuous streams through tubes or microreactors, offers significant advantages in safety, control, scalability, and efficiency over traditional batch processing. rsc.orgnih.gov The synthesis of this compound and its derivatives is an ideal candidate for this technology.
Improved Safety and Control: Halogenation and organometallic reactions can be highly exothermic. rsc.org Flow reactors provide superior heat transfer, allowing for precise temperature control and the safe handling of reactive intermediates. rsc.orgacs.org
Automated Library Synthesis: Integrating a flow synthesis setup with automated reagent injectors would enable the rapid production of a library of derivatives. drugdiscoverytrends.com For example, by flowing the target compound with a series of different boronic acids through a heated catalyst-packed column, a diverse set of mono- or di-arylated products could be generated efficiently for screening purposes. vapourtec.comdrugdiscoverytrends.com Such automated systems can significantly accelerate the discovery of new molecules. protheragen.aisigmaaldrich.com
| Parameter | Batch Synthesis (Hypothetical) | Flow Synthesis (Hypothetical) | Advantage of Flow Chemistry |
|---|---|---|---|
| Reaction Time | 12 hours | 15 minutes (residence time) | Significant reduction in reaction time. acs.org |
| Scalability | Difficult, requires larger glassware | Easier, run for longer time or 'numbering-up'. rsc.org | Seamless transition from lab to production scale. rsc.org |
| Safety | Risk of thermal runaway | Enhanced heat and mass transfer, improved safety. rsc.org | Better control over exothermic processes. |
| Productivity (per day) | ~50 g | ~500 g | Higher throughput for on-demand synthesis. |
Advanced Spectroscopic Probes and Real-Time Reaction Monitoring
To optimize synthetic routes and understand reaction mechanisms, it is crucial to monitor reactions in real-time. youtube.com The application of advanced in-situ spectroscopic techniques to the synthesis of this compound is a key area for future research.
These techniques allow chemists to observe the formation of reactants, intermediates, and products as the reaction happens, providing invaluable kinetic and mechanistic data. acs.orgacs.org
In-situ NMR and IR: Using flow cells or probes, NMR or Attenuated Total Reflection Infrared (ATR-IR) spectroscopy can be used to directly monitor the reaction mixture. researchgate.netresearchgate.net This would allow for the precise determination of reaction endpoints, the identification of transient intermediates, and the rapid optimization of conditions like temperature and catalyst loading. magritek.com
Ultrafast 2D NMR: For complex reaction mixtures where 1D spectra are crowded, ultrafast 2D NMR techniques can be employed under flow conditions to resolve overlapping signals and provide detailed structural information on all components in real-time. elsevierpure.comrsc.org
Expansion of Computational Modeling to Complex Systems
Computational chemistry provides powerful tools for predicting molecular properties and understanding reaction mechanisms at a level of detail that is often inaccessible through experimentation alone. amacad.org While initial Density Functional Theory (DFT) calculations can predict the basic geometry and electronic properties of this compound, future research should expand this modeling to more complex scenarios.
Mechanism Elucidation: DFT calculations can be used to map the entire energy profile of a proposed reaction, such as a selective cross-coupling or a bio-inspired enzymatic halogenation. nih.govfigshare.com This can help rationalize observed reactivity and selectivity, and guide the design of better catalysts or reaction conditions. nih.govrsc.org
Predicting Spectroscopic Signatures: Computational methods can simulate NMR, IR, and UV-Vis spectra. aalto.fi This is invaluable for identifying unknown intermediates observed during in-situ reaction monitoring and confirming the structure of complex products. acs.org
Modeling Supramolecular Interactions: Advanced modeling could be used to study the non-covalent interactions, particularly halogen bonding, between molecules of this compound and other molecules or materials. acs.orgacs.org This could aid in the rational design of new materials with tailored properties.
Q & A
Q. What are the optimal reaction conditions for synthesizing 1,5-Dibromo-3-fluoro-2-propoxybenzene while minimizing undesired by-products?
Methodological Answer: Synthesis of brominated and fluorinated aromatic ethers typically involves nucleophilic aromatic substitution (SNAr) or Ullmann coupling. For this compound:
- Step 1 : Bromination and fluorination of a precursor (e.g., 3-fluoro-2-propoxybenzene) using Br₂ in the presence of FeBr₃ as a catalyst to achieve regioselective bromination at positions 1 and 5 .
- Step 2 : Monitor reaction progress via HPLC or GC-MS to detect intermediates like 1-bromo-3-fluoro-2-propoxybenzene.
- Key Parameters :
- Temperature: 80–100°C to balance reactivity and stability of the propoxy group.
- Solvent: Use polar aprotic solvents (e.g., DMF or DMSO) to stabilize intermediates.
- Purification: Column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the target compound from di-brominated isomers .
Q. How can spectroscopic techniques (NMR, IR) resolve structural ambiguities in this compound?
Methodological Answer:
- ¹H NMR : The propoxy group (–OCH₂CH₂CH₃) shows a triplet (~1.0 ppm, CH₃), a sextet (~1.8 ppm, CH₂), and a triplet (~3.4 ppm, OCH₂). Aromatic protons appear as doublets (J = 8–10 Hz) due to coupling with fluorine .
- ¹⁹F NMR : A single peak near -110 ppm confirms the presence of a single fluorine atom in the aromatic ring .
- IR : Strong C–Br stretches at 550–650 cm⁻¹ and C–F stretches at 1200–1250 cm⁻¹ .
- Contradiction Example : Overlapping signals in ¹H NMR may occur with meta-substituted analogs. Use 2D NMR (COSY, HSQC) to assign coupling pathways .
Advanced Research Questions
Q. How do electronic effects of the propoxy group influence the reactivity of this compound in cross-coupling reactions?
Methodological Answer: The electron-donating propoxy group (–OCH₂CH₂CH₃) activates the aromatic ring toward electrophilic substitution but deactivates it toward nucleophilic substitution. In Suzuki-Miyaura coupling:
- Pd Catalysis : Use Pd(PPh₃)₄ or PdCl₂(dppf) with aryl boronic acids. The propoxy group’s +M effect stabilizes the Pd intermediate, improving yields at positions 1 and 5 .
- Challenges : Steric hindrance from the propoxy group may slow transmetallation. Optimize ligand (e.g., SPhos) and temperature (80–120°C) .
Q. How can researchers resolve contradictions in reported spectral data for halogenated aryl ethers like this compound?
Methodological Answer: Contradictions often arise from:
- Isomeric impurities : Use high-resolution mass spectrometry (HRMS) to confirm molecular formula and HPLC to quantify purity (>95%) .
- Solvent effects in NMR : Compare data in CDCl₃ vs. DMSO-d₆. For example, fluorine coupling constants vary with solvent polarity .
- X-ray crystallography : Resolve absolute configuration if synthetic routes produce unexpected regioisomers .
Case Study : A reported ¹⁹F NMR shift of -108 ppm conflicts with a theoretical prediction of -112 ppm. Re-evaluate sample purity and solvent, or confirm via DFT calculations (e.g., Gaussian 16) .
Q. What strategies mitigate thermal degradation of this compound during prolonged reactions?
Methodological Answer:
Q. How does the steric profile of this compound affect its utility in designing liquid crystals or supramolecular assemblies?
Methodological Answer:
- Liquid Crystals : The propoxy group’s flexibility and bromine’s polarizability enhance mesophase stability. Characterize via polarized optical microscopy (POM) and XRD to assess smectic/nematic phases .
- Supramolecular Chemistry : Use halogen bonding (C–Br···N) to construct frameworks. Compare with non-brominated analogs to quantify Br’s role in crystal packing .
Safety and Handling
Q. What are the critical hazards in handling this compound, and how can labs mitigate them?
Methodological Answer:
- Hazards : Skin irritation (H315), acute toxicity (H301/H311), and environmental toxicity (H410) .
- Mitigation :
- Use fume hoods and PPE (nitrile gloves, lab coat).
- Neutralize waste with 10% NaHCO₃ before disposal.
- Store under inert gas (Ar) at 4°C to prevent hydrolysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
